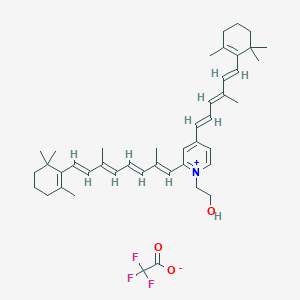

Pyridinium bisretinoid A2E TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridinium bisretinoid A2E trifluoroacetate is a fluorophore that can be isolated from lipofuscin in the retinal pigment epithelium. It is known for its role in blue-light-induced apoptosis and is often used in the study of retinal degenerative diseases .

Métodos De Preparación

The synthesis of pyridinium bisretinoid A2E trifluoroacetate involves the reaction of all-trans-retinal with ethanolamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form .

Análisis De Reacciones Químicas

Pyridinium bisretinoid A2E trifluoroacetate undergoes several types of chemical reactions, including:

Oxidation: It can generate reactive oxygen species upon blue-light excitation, leading to oxidative stress

Photoactivation: This compound mediates autophagy and the production of reactive oxygen species when exposed to blue light

Substitution: It can form adducts with various biomolecules, modifying cellular proteins under physiological conditions.

Common reagents used in these reactions include blue light for photoactivation and various solvents like DMSO for the initial synthesis . Major products formed include reactive oxygen species and modified proteins .

Aplicaciones Científicas De Investigación

Pyridinium bisretinoid A2E trifluoroacetate is widely used in scientific research, particularly in the fields of:

Ophthalmology: It is used to study retinal degenerative diseases such as age-related macular degeneration and Stargardt disease

Biochemistry: Researchers use it to investigate the mechanisms of blue-light-induced apoptosis and autophagy.

Pharmacology: It serves as a model compound for studying the effects of reactive oxygen species and oxidative stress on cellular components.

Mecanismo De Acción

The compound exerts its effects primarily through the generation of reactive oxygen species upon blue-light excitation. This leads to oxidative stress, which can induce apoptosis in retinal pigment epithelial cells. The molecular targets include cellular proteins that are oxidatively modified, leading to cell damage and death .

Comparación Con Compuestos Similares

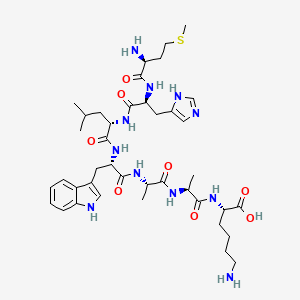

Pyridinium bisretinoid A2E trifluoroacetate is unique due to its specific role in blue-light-induced apoptosis and its ability to generate reactive oxygen species. Similar compounds include:

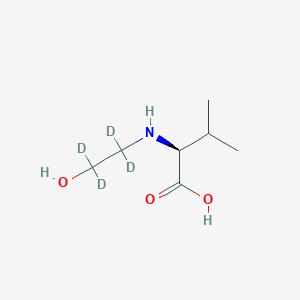

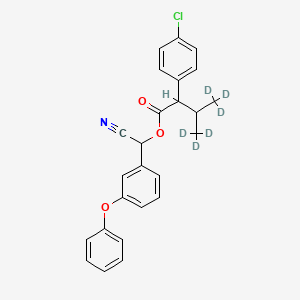

A2E-d4: A deuterated form used for more precise mass spectrometry studies.

All-trans-retinal dimer: Another bisretinoid that accumulates in the retinal pigment epithelium and has similar phototoxic properties.

These compounds share similar pathways but differ in their specific chemical properties and applications.

Propiedades

Fórmula molecular |

C44H58F3NO3 |

|---|---|

Peso molecular |

705.9 g/mol |

Nombre IUPAC |

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+; |

Clave InChI |

ZFPRGIJSRMWZMS-KFKWWMHDSA-M |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.C(=O)(C(F)(F)F)[O-] |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)

![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)